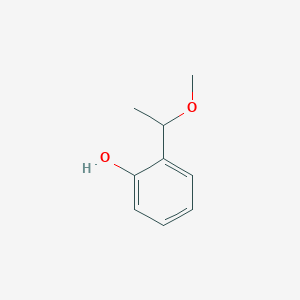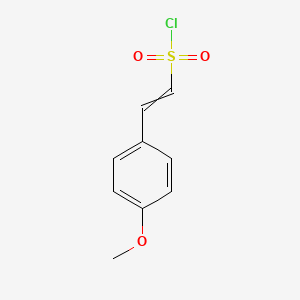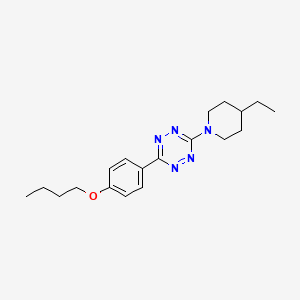
3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the tetrazine ring through cyclization reactions, followed by the introduction of the butoxyphenyl and ethylpiperidinyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining the desired compound with high purity.
化学反応の分析
Types of Reactions
3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the tetrazine ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
科学的研究の応用
3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The tetrazine ring can participate in various chemical reactions, such as cycloaddition, which can modify biological molecules and pathways. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- 3-(4-Methoxyphenyl)-6-(4-methylpiperidin-1-YL)-1,2,4,5-tetrazine
- 3-(4-Ethoxyphenyl)-6-(4-propylpiperidin-1-YL)-1,2,4,5-tetrazine
Uniqueness
Compared to similar compounds, 3-(4-Butoxyphenyl)-6-(4-ethylpiperidin-1-YL)-1,2,4,5-tetrazine stands out due to its specific substituents, which confer unique chemical and biological properties
特性
CAS番号 |
112493-38-6 |
|---|---|
分子式 |
C19H27N5O |
分子量 |
341.5 g/mol |
IUPAC名 |
3-(4-butoxyphenyl)-6-(4-ethylpiperidin-1-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C19H27N5O/c1-3-5-14-25-17-8-6-16(7-9-17)18-20-22-19(23-21-18)24-12-10-15(4-2)11-13-24/h6-9,15H,3-5,10-14H2,1-2H3 |
InChIキー |
MRNMNYQEFPACPQ-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(N=N2)N3CCC(CC3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)



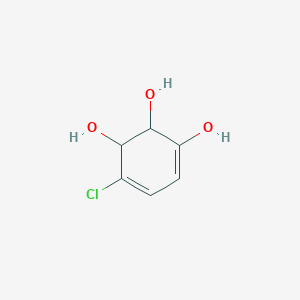
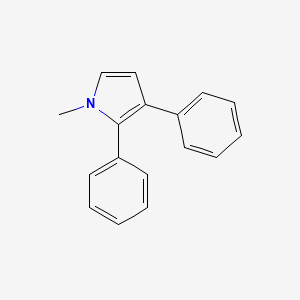

![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)


![{2-[(Tributylstannyl)methyl]phenyl}methanol](/img/structure/B14297290.png)
